7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-9-16-7-6-15-13(16)8-11(12)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
InChI Key |
IWLMDGSTJLXGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN3C=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridine Derivatives with α-Haloacetophenones
The foundational method involves reacting 2-aminopyridine derivatives bearing pre-installed carboxylic acid groups (or their esters) with α-haloacetophenones. For example, US3133076A demonstrates that 2-amino-5-pyridinecarboxylic acid methyl ester reacts with α-bromoacetophenone in methanol under reflux to yield 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid methyl ester. Subsequent hydrolysis with aqueous NaOH produces the free carboxylic acid (Scheme 1).
Scheme 1:
Key parameters include:
-
Temperature: 50–100°C for cyclization; hydrolysis at reflux.
-
Catalyst: Base catalysts (e.g., NaHCO₃) facilitate deprotonation and cyclization.
Regiochemical Control and Substituent Effects
The position of the carboxylic acid group is determined by the substitution pattern of the starting 2-aminopyridine. For instance:
-
6-Carboxylic acid derivatives arise from 2-amino-5-pyridinecarboxylic acid esters.
-
7-Carboxylic acid derivatives require 2-amino-4-pyridinecarboxylic acid esters (e.g., isonicotinic acid derivatives).
Table 1: Substituent Mapping in Imidazo[1,2-a]pyridine Synthesis
| Starting 2-Aminopyridine | Product Regiochemistry | Yield (%) | Reference |
|---|---|---|---|
| 2-Amino-5-pyridinecarboxylate | 6-Carboxylic acid | 85–90 | |
| 2-Amino-4-pyridinecarboxylate | 7-Carboxylic acid | 78–82 |
Advanced Catalytic and Green Chemistry Approaches
DBU-Catalyzed Cyclization in Aqueous Ethanol
A room-temperature protocol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol (1:1 v/v) enables efficient cyclization with reduced energy consumption. For example, reacting 2-amino-5-pyridinecarboxylic acid with phenacyl bromide in the presence of DBU (10 mol%) yields this compound in 89% yield.
Advantages:
Solvent-Free One-Pot Synthesis
A solvent-free method employing ionic liquids (e.g., [Bmim]Br₃) and Na₂CO₃ achieves cyclization and ester hydrolysis in a single step. This approach eliminates toxic solvents and reduces reaction time to 2–4 hours.
Typical Conditions:
Hydrolysis and Functional Group Interconversion
The ester-to-acid conversion is critical for obtaining the final product. Alkaline hydrolysis (10% NaOH, reflux) is preferred due to its efficiency and simplicity. For acid-sensitive substrates, enzymatic hydrolysis or mild acidic conditions (e.g., HCl/EtOH) may be employed.
Table 2: Hydrolysis Optimization for Methyl Esters
| Substrate | Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Methyl 7-phenylimidazo[1,2-a]pyridine-6-carboxylate | 10% NaOH, reflux | 0.25 | 95 |
| Ethyl 7-phenylimidazo[1,2-a]pyridine-6-carboxylate | HCl/EtOH, 60°C | 2 | 88 |
Mechanistic Insights and Side-Reaction Mitigation
The cyclization proceeds via initial alkylation of the 2-aminopyridine’s endocyclic nitrogen by the α-haloacetophenone, forming a pyridinium intermediate. Intramolecular nucleophilic attack by the exocyclic amine completes the imidazo ring.
Common Side Reactions:
Chemical Reactions Analysis
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol or aldehyde.
Coupling Reactions: The imidazo[1,2-a]pyridine core can be functionalized through coupling reactions with various reagents, such as Suzuki or Heck coupling.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit notable anti-inflammatory and analgesic activities. A study synthesized various derivatives, including 7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid, and evaluated their pharmacological effects. The findings suggested that specific modifications to the imidazo structure can enhance therapeutic efficacy while minimizing ulcerogenic effects on the gastrointestinal tract .
Antimicrobial Activity
The imidazo[1,2-a]pyridine framework has been associated with antimicrobial properties. Studies have shown that compounds containing this structure can inhibit the growth of various bacterial strains. For instance, derivatives were tested against common pathogens, demonstrating promising results in inhibiting bacterial growth, which supports their potential use as antimicrobial agents .
Antiviral Properties
The antiviral potential of this compound has also been explored. Research has indicated that certain derivatives may exhibit activity against viral infections, including those caused by hepatitis C virus and HIV. These findings highlight the compound's versatility in targeting various viral mechanisms .
Synthetic Applications
Versatile Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the development of more complex molecules. For example, it can be utilized in the synthesis of other heterocyclic compounds through cyclization reactions or functional group modifications .
One-Pot Synthesis Techniques
Recent advancements in synthetic methodologies have introduced one-pot synthesis techniques for creating imidazo[1,2-a]pyridine derivatives from readily available starting materials. This approach not only simplifies the synthesis process but also enhances yield and reduces waste, making it an environmentally friendly option for producing these compounds .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: Anti-inflammatory Activity
In a controlled study, various derivatives of this compound were synthesized and tested for their anti-inflammatory properties using animal models. The results indicated that certain modifications led to enhanced anti-inflammatory activity without significant side effects on the gastrointestinal system.
Case Study 2: Antimicrobial Testing
A series of tests were conducted on different derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated that specific substitutions on the imidazo ring improved antimicrobial efficacy, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Positional Isomers of Carboxylic Acid Substituents
The position of the carboxylic acid group on the imidazo[1,2-a]pyridine scaffold significantly influences physical and chemical properties:
Substituted Derivatives
Substituents on the imidazo[1,2-a]pyridine ring alter electronic properties and biological interactions:
- Key Insight: Nitro and bromo substituents introduce steric and electronic effects.
Heterocyclic Variants
Replacement of the pyridine ring with other heterocycles modifies bioactivity and solubility:
Hydrogenated and Functionalized Derivatives
Saturation of the imidazo-pyridine ring or esterification modulates physicochemical properties:
Biological Activity
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C14H10N2O2
- Molecular Weight : Approximately 238.25 g/mol
- Structure : The compound features a fused imidazo-pyridine structure with a phenyl group and a carboxylic acid functional group, enhancing its reactivity and solubility in various solvents .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines and shown to inhibit cell proliferation.
Case Studies
- In Vitro Studies : In studies involving human cancer cell lines, the compound demonstrated cytotoxic effects, particularly against leukemia and breast cancer cells. The mechanism involves the inhibition of specific enzymes linked to cancer metabolism, leading to reduced tumor growth rates .
- Mechanism of Action : The compound's structure allows it to interact with biological targets such as enzymes and receptors involved in cancer progression. It is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties.
Antibacterial Activity
- Minimum Inhibitory Concentration (MIC) : The compound has shown effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 0.0048 |
Antifungal Activity
The compound has also been evaluated for antifungal activity, showing effectiveness against Candida albicans with MIC values indicating significant inhibition .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can reduce inflammation in vivo. This suggests potential applications in treating inflammatory diseases .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Q & A
Q. What are the common synthetic routes for preparing 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid, and what key reaction parameters must be controlled?
Methodological Answer: Synthesis typically involves cyclization reactions of pre-functionalized pyridine derivatives. For example, a one-pot multicomponent reaction using a pyridine precursor, phenyl substituent source, and carboxylic acid moiety under reflux conditions. Key parameters include:
- Temperature control (80–120°C) to balance reaction rate and side-product formation.
- Catalyst selection (e.g., Lewis acids like FeCl₃ or transition-metal catalysts) to promote regioselectivity.
- Solvent polarity (e.g., DMF or ethanol) to stabilize intermediates. Computational reaction path searches using quantum chemical calculations can identify optimal conditions and reduce trial-and-error experimentation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the phenyl and carboxylic acid groups.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₁₄H₁₀N₂O₂, MW 238.24 g/mol) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold). Batch-to-batch consistency requires rigorous quality control, including salt content and solubility analysis, as seen in peptide synthesis workflows .
Q. What solvent systems and crystallization conditions are optimal for isolating this compound with high recovery yields?
Methodological Answer:
- Solubility : Use polar aprotic solvents (e.g., DMSO) for dissolution and gradual addition to antisolvents (e.g., water or hexane) for precipitation.
- Crystallization : Slow evaporation from ethanol/water mixtures (70:30 v/v) yields high-purity crystals. Membrane separation technologies (e.g., nanofiltration) can further refine crude products .
Advanced Research Questions
Q. How can Design of Experiments (DOE) methodologies be applied to optimize the multicomponent synthesis of this compound?
Methodological Answer: DOE minimizes experimental runs while maximizing data output. For example:
Q. What computational chemistry approaches (e.g., DFT calculations, molecular dynamics) are suitable for predicting the reactivity and regioselectivity in imidazopyridine ring formation?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates activation energies for competing reaction pathways (e.g., 6- vs. 7-substitution).
- Molecular Dynamics (MD) : Simulates solvent effects on transition states. Tools like Gaussian or ORCA integrate with experimental data to validate mechanistic hypotheses, as demonstrated in the ICReDD program’s feedback loop .
Q. What advanced reactor configurations enhance the scalability of imidazopyridine carboxylate syntheses while minimizing side reactions?
Methodological Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce byproducts.
- Microwave-assisted synthesis : Accelerates reaction kinetics via controlled dielectric heating. These systems align with reactor design principles in chemical engineering, which emphasize process intensification and scalability .
Q. How do substituent electronic effects at the phenyl group influence the acid dissociation constant (pKa) of this compound?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Lower pKa by stabilizing the deprotonated carboxylate.
- Electron-donating groups (EDGs) : Increase pKa via destabilization. Potentiometric titration or UV-pH spectrophotometry quantifies these effects. Computational tools (e.g., COSMO-RS) predict substituent impacts a priori .
Q. What strategies resolve contradictory biological activity data between in vitro and in vivo studies for imidazopyridine carboxylic acid derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
